molecular formula C24H30N4O2S B243949 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

货号 B243949
分子量: 438.6 g/mol
InChI 键: UHMUMENMDANTDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2, leading to the activation of various signaling pathways. 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects:
4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. Additionally, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.

实验室实验的优点和局限性

One advantage of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has shown promising results in preclinical models of various B-cell malignancies, indicating its potential for clinical use. However, one limitation of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development and use of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide. One potential direction is the investigation of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide in combination with other targeted therapies or chemotherapy agents. Additionally, the use of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide in combination with immunotherapy agents such as checkpoint inhibitors may also be explored. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

合成方法

The synthesis of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves several steps, including the coupling of 4-aminobenzamide with 4-(3-methylbutanoyl)piperazine and subsequent thionation with carbon disulfide to form the carbamothioyl group. The final step involves the introduction of the methyl group at the 4-position of the benzamide ring using a palladium-catalyzed cross-coupling reaction with methyl magnesium bromide.

科学研究应用

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

属性

分子式

C24H30N4O2S

分子量

438.6 g/mol

IUPAC 名称

4-methyl-N-[[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H30N4O2S/c1-17(2)16-22(29)28-14-12-27(13-15-28)21-10-8-20(9-11-21)25-24(31)26-23(30)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H2,25,26,30,31)

InChI 键

UHMUMENMDANTDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。